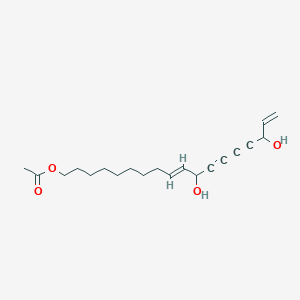
11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and analysis of complex organic compounds involve multiple steps, including Diels-Alder reactions, cycloadditions, and specific transformations to achieve desired molecular structures. These processes are crucial for elucidating the chemical and physical properties of novel compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves stepwise reactions, starting from simpler precursors. For example, Diels-Alder reactions and cycloadditions are common methods used to construct cyclic structures in steroids and related compounds. These methods allow for the introduction of multiple functional groups and stereochemical control, which are essential for the synthesis of complex molecules (Baranovsky et al., 2007).
Molecular Structure Analysis
NMR (Nuclear Magnetic Resonance) and mass spectrometry are pivotal in the structural elucidation of organic compounds. These techniques provide detailed information about the molecular framework and functional groups present in the compound, facilitating the determination of its exact molecular structure (Baranovskii et al., 2011).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of diene systems can enable Diels-Alder reactions, which are useful for synthesizing cyclic structures and introducing new functional groups (Hashimoto et al., 1979).
Applications De Recherche Scientifique
Phytochemistry Studies : A study by Liu, Zschocke, and Bauer (1998) identified 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate in the dichloromethane extract of the roots of Angelica pubescens f. biserrata, along with other compounds. This research highlights the compound's presence in natural extracts and its potential biological activities [Liu, Zschocke, & Bauer, 1998].
Inhibitory Effects on Enzymes : Another study by Liu et al. (1998) found that this compound showed prominent inhibitory effects on 5-lipoxygenase and cyclooxygenase in vitro. This suggests the compound's potential in influencing inflammatory processes [Liu et al., 1998].
Synthesis and Photochemical Reactions : Research by Obayashi, Mizuta, and Noguchi (1979) explored the photochemical reactions of related steroid compounds, showcasing the potential for synthetic applications and the creation of novel compounds through photochemical methods [Obayashi, Mizuta, & Noguchi, 1979].
Synthetic Methodology Development : A study by Block and Abecassis (1982) described a method for the stereoselective synthesis of substituted dienes, potentially applicable to the synthesis of compounds like this compound. This underscores the importance of developing synthetic strategies for such complex molecules [Block & Abecassis, 1982].
Chemical Transformation Studies : Liu, Stuhmiller, and Mcmorris (1988) conducted research on the transformation of steroid compounds, which may be relevant to understanding the chemical properties and potential modifications of this compound [Liu, Stuhmiller, & Mcmorris, 1988].
Propriétés
IUPAC Name |
[(9E)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVURZXYIXNNJCG-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCCCCCC/C=C/C(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52691-49-3 |
Source


|
| Record name | (9Z,11S,16S)-1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

